molecular formula C22H37NO4 B289708 N-dodecyl-3,4,5-trimethoxybenzamide

N-dodecyl-3,4,5-trimethoxybenzamide

Cat. No. B289708
M. Wt: 379.5 g/mol
InChI Key: GIHPAIDTJLMWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dodecyl-3,4,5-trimethoxybenzamide (DTB) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DTB is a white crystalline solid that belongs to the class of benzamides. It has a molecular formula of C20H31NO4 and a molecular weight of 349.47 g/mol.

Mechanism of Action

N-dodecyl-3,4,5-trimethoxybenzamide exerts its biological effects through the inhibition of various signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. N-dodecyl-3,4,5-trimethoxybenzamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-dodecyl-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). N-dodecyl-3,4,5-trimethoxybenzamide has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-dodecyl-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized with high purity. N-dodecyl-3,4,5-trimethoxybenzamide has also been found to have low toxicity, making it a safe compound to use in vitro and in vivo. However, one limitation of N-dodecyl-3,4,5-trimethoxybenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-dodecyl-3,4,5-trimethoxybenzamide. One potential direction is the development of N-dodecyl-3,4,5-trimethoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of N-dodecyl-3,4,5-trimethoxybenzamide in more detail, which could lead to the discovery of new signaling pathways and targets for drug development. Additionally, the development of new synthesis methods for N-dodecyl-3,4,5-trimethoxybenzamide could lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

N-dodecyl-3,4,5-trimethoxybenzamide can be synthesized through the reaction of 3,4,5-trimethoxybenzoic acid with dodecylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-dodecyl-3,4,5-trimethoxybenzamide as a white solid with a high purity.

Scientific Research Applications

N-dodecyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-dodecyl-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C22H37NO4

Molecular Weight

379.5 g/mol

IUPAC Name

N-dodecyl-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-23-22(24)18-16-19(25-2)21(27-4)20(17-18)26-3/h16-17H,5-15H2,1-4H3,(H,23,24)

InChI Key

GIHPAIDTJLMWMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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